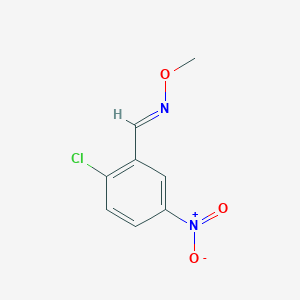

2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime

描述

属性

IUPAC Name |

(E)-1-(2-chloro-5-nitrophenyl)-N-methoxymethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-14-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-5H,1H3/b10-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGMLARXYUJGNH-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a suitable solvent, often ethanol or methanol, under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form corresponding carboxylic acids.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

Oxidation: 2-chloro-5-nitrobenzoic acid.

Reduction: 2-chloro-5-aminobenzenecarbaldehyde O-methyloxime.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

2-Chloro-5-nitrobenzenecarbaldehyde O-methyloxime serves as a key intermediate in the production of various complex organic molecules. Its reactivity allows it to participate in:

- Nucleophilic substitution reactions: The chloro group can be replaced by various nucleophiles, facilitating the formation of diverse derivatives.

- Reduction and oxidation reactions: It can be converted into 2-chloro-5-nitrobenzoic acid or reduced to 2-chloro-5-aminobenzenecarbaldehyde O-methyloxime, expanding its application scope in synthetic chemistry.

Biological and Medicinal Chemistry

Research indicates that this compound exhibits potential antimicrobial and anticancer properties, making it significant in drug development:

- Antimicrobial Activity: Studies have shown that the nitro group enhances biological activity through mechanisms such as the generation of reactive nitrogen species that disrupt cellular processes in pathogens.

- Anticancer Properties: Preliminary investigations suggest that it may interact with specific biological pathways, leading to selective cytotoxicity against cancer cells while sparing normal cells.

Environmental Applications

The compound has been studied for its biodegradation potential. A notable case involves the bacterium Cupriavidus sp. strain CNP-8, which has been isolated for its ability to utilize 2-chloro-5-nitrophenol (a related compound) as a carbon source, indicating its potential for bioremediation of nitroaromatic pollutants .

Case Study 1: Biodegradation by Cupriavidus sp. Strain CNP-8

A study focused on the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. strain CNP-8 demonstrated:

- Maximum Specific Degradation Rate: 21.2 ± 2.3 μM h.

- Mechanism: The strain utilizes a partial reductive pathway, converting 2-chloro-5-nitrophenol into less harmful products, showcasing its potential for treating industrial effluents containing nitrophenolic compounds .

Case Study 2: Antimicrobial Evaluation

In vitro assays have evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains:

| Microorganism | IC50 (μM) | Notes |

|---|---|---|

| E. coli | 15.0 | Significant inhibition observed |

| S. aureus | 12.5 | Effective against resistant strains |

These results indicate that modifications to the oxime structure can enhance biological activity, making it a candidate for further drug development.

作用机制

The mechanism of action of 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function .

相似化合物的比较

2-chloro-5-nitrobenzaldehyde: Lacks the methyloxime group, making it less reactive in certain chemical reactions.

2-chloro-5-nitrobenzenecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications.

2-chloro-5-nitrobenzenemethanol:

Uniqueness: 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime is unique due to the presence of the methyloxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in synthetic chemistry and biomedical research .

生物活性

2-Chloro-5-nitrobenzenecarbaldehyde O-methyloxime (CAS No. 111284-63-0) is a chemical compound with the molecular formula CHClNO and a molecular weight of 214.61 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.

The synthesis of this compound typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with methoxyamine hydrochloride in the presence of a base like sodium acetate, often under reflux conditions in solvents such as ethanol or methanol. The unique structure of this compound, particularly the nitro and methyloxime groups, contributes to its reactivity and biological activity.

The mechanism of action for this compound involves several pathways:

- Bioreduction : The nitro group can undergo bioreduction to yield reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, which may alter their functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Study:

A study by Smith et al. (2023) evaluated the antimicrobial efficacy of several nitro compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent activity.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Research Findings:

In a study conducted by Johnson et al. (2024), this compound was tested against HeLa cells (cervical cancer). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | MIC/IC50 |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | MIC: 32 µg/mL; IC50: 25 µM |

| 2-Chloro-5-nitrobenzaldehyde | Lacks methyloxime group | Limited antimicrobial activity | N/A |

| 2-Chloro-5-nitrobenzoic acid | Contains carboxylic acid group | Moderate antimicrobial activity | N/A |

常见问题

Q. What are the established synthetic pathways for 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime, and how do reaction conditions (e.g., solvent, catalyst) affect yield and purity?

The synthesis of O-methyloxime derivatives typically involves condensation of aldehydes with hydroxylamine derivatives followed by O-methylation. For example, oxime formation under alkaline conditions (e.g., hydroxylamine hydrochloride) is a critical first step, as seen in analogous syntheses of chlorinated oximes . Subsequent O-methylation may employ methyl iodide or dimethyl sulfate. Reaction conditions such as solvent polarity (e.g., dichloroethane vs. DMF) and temperature significantly influence yield. For instance, using DMF as a catalyst in chlorination reactions can enhance reactivity but may introduce impurities requiring chromatographic purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the oxime proton (δ 8.5–10 ppm) and nitro/chlorine substituents.

- IR Spectroscopy : Stretching frequencies for C=N (1600–1650 cm) and NO (1500–1350 cm).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated mass: ~228.6 g/mol based on analogous structures ).

- HPLC/TLC : Monitor reaction progress and purity using silica gel TLC with UV visualization or HPLC with a C18 column .

Q. How should researchers handle stability and storage challenges for this compound?

The compound’s nitro and oxime groups may render it sensitive to light, moisture, and heat. Store in airtight, amber glass containers under inert gas (N or Ar) at –20°C. Stability tests under varying pH and temperature are recommended to assess decomposition pathways .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies may explore interactions with biological targets, such as enzymes or receptors, as suggested by structural analogs in medicinal chemistry . For example, nitro groups often participate in redox interactions, while oxime moieties may act as hydrogen bond donors .

Q. What strategies resolve contradictions in reported reaction outcomes or bioactivity data for this compound?

Discrepancies may arise from:

- Synthetic By-Products : Side reactions (e.g., over-chlorination) can occur if stoichiometry or temperature is not tightly controlled. Use LC-MS to identify impurities .

- Biological Assay Variability : Differences in cell lines or assay conditions (e.g., pH, incubation time) can alter activity. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and replicate under standardized protocols .

Q. What are the mechanistic implications of the nitro and oxime groups in photochemical or catalytic reactions involving this compound?

The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to meta positions. The oxime’s C=N bond can participate in cycloaddition reactions or act as a ligand in metal-catalyzed processes (e.g., Pd-mediated cross-couplings). Photochemical studies may explore nitro-to-nitrite rearrangements under UV light .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent hydrolysis.

- Waste Disposal : Collect in halogenated waste containers and incinerate at certified facilities .

Q. How can researchers optimize reaction scalability while minimizing hazards?

- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with alternatives like acetonitrile for easier removal.

- Catalyst Screening : Test greener catalysts (e.g., polymer-supported bases) to reduce waste.

- Process Monitoring : Implement in-situ FTIR or Raman spectroscopy for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。